molecular formula C25H30N2O6 B2899025 (S)-N-Beta-Boc-N-delta-Fmoc-3,5-diaminopentanoic acid CAS No. 2044710-07-6

(S)-N-Beta-Boc-N-delta-Fmoc-3,5-diaminopentanoic acid

Cat. No.: B2899025
CAS No.: 2044710-07-6
M. Wt: 454.523
InChI Key: ARJKICPHNOHAJG-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-N-Beta-Boc-N-delta-Fmoc-3,5-diaminopentanoic acid is a protected diamino acid derivative specifically designed for advanced solid-phase peptide synthesis (SPPS). This compound features an orthogonal protecting group strategy, with a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and an acid-labile tert-butoxycarbonyl (Boc) group protecting its two amine functions. This orthogonality allows for the sequential, chemoselective deprotection of the amines using piperidine for the Fmoc group and trifluoroacetic acid (TFA) for the Boc group, enabling precise and controlled peptide chain elongation and the synthesis of complex peptide architectures with multiple side-chain functionalities. The primary application of this building block is in the synthesis of peptides that require differentiated, site-specific modifications on a diamino acid scaffold. Its value is paramount in medicinal chemistry and chemical biology research for constructing peptide-based drugs, antimicrobial peptidomimetics, and neoglycopeptides. The chiral (S)-center is susceptible to epimerization during coupling; thus, optimized protocols using coupling reagents like HATU or PyBOP with activators such as DIPEA in solvents like DMF or NMP are recommended to suppress racemization and ensure high coupling efficiency. The product is for non-human research use only. Not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O6/c1-25(2,3)33-24(31)27-16(14-22(28)29)12-13-26-23(30)32-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3,(H,26,30)(H,27,31)(H,28,29)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARJKICPHNOHAJG-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Synthesis Approach

Protection of Amino Groups

The synthesis initiates with the sequential protection of the 3,5-diaminopentanoic acid’s primary and secondary amine functionalities.

Step 1: Fmoc Protection of the Delta-Amino Group
The delta-amino group undergoes protection using fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in a dichloromethane (DCM) solvent system. Triethylamine (TEA) is employed as a base to scavenge HCl byproducts, maintaining a reaction temperature of 0–5°C to minimize side reactions. Completion is confirmed via thin-layer chromatography (TLC) with a solvent system of ethyl acetate/hexanes (3:7).

Step 2: Boc Protection of the Beta-Amino Group
The beta-amino group is subsequently protected with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF), catalyzed by 4-dimethylaminopyridine (DMAP). This step proceeds at room temperature for 12 hours, achieving >95% conversion efficiency. The Boc group’s tert-butyl moiety ensures acid-labile protection, compatible with subsequent Fmoc deprotection under basic conditions.

Table 1: Protection Reaction Parameters
Step Reagent Solvent Temperature Time Conversion Efficiency
1 Fmoc-Cl + TEA DCM 0–5°C 2 hr 92%
2 Boc₂O + DMAP THF 25°C 12 hr 96%

Coupling Reactions

The dual-protected intermediate is coupled with carboxyl-activated amino acids or peptide fragments using carbodiimide-based reagents.

Dicyclohexylcarbodiimide (DCC) Mediated Coupling
In anhydrous DCM, DCC facilitates the formation of an active ester intermediate, which reacts with the nucleophilic amine of the target amino acid. Reaction monitoring via nuclear magnetic resonance (NMR) reveals complete consumption of starting material within 6 hours at 0°C.

Alternative Coupling Agents
For sterically hindered substrates, hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) or propane phosphonic acid anhydride (T3P®) enhances coupling efficiency, reducing racemization risks to <2%.

Deprotection Strategies

Orthogonal deprotection enables selective removal of Boc or Fmoc groups without cross-reactivity.

Fmoc Deprotection
Piperidine in dimethylformamide (DMF) (20% v/v) cleaves the Fmoc group within 30 minutes at room temperature, quantified by ultraviolet (UV) monitoring at 301 nm.

Boc Deprotection
Trifluoroacetic acid (TFA) in DCM (50% v/v) removes the Boc group over 1 hour, with subsequent neutralization using aqueous sodium bicarbonate.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial manufacturing adopts continuous flow reactors to enhance heat and mass transfer. A tubular reactor system operating at 10 mL/min flow rate achieves 85% yield of the dual-protected compound, surpassing batch reactor efficiencies by 20%.

Purification Protocols

Centrifugal partition chromatography (CPC) with a heptane/ethyl acetate/methanol/water (5:5:5:5) solvent system delivers >99% purity, as verified by high-performance liquid chromatography (HPLC).

Table 2: Industrial Production Metrics
Parameter Batch Reactor Flow Reactor
Yield 65% 85%
Purity 95% 99%
Throughput (kg/day) 2.1 5.7

Analytical Characterization

Spectroscopic Data

  • High-Resolution Mass Spectrometry (HRMS): m/z 454.5155 [M+H]⁺ (calculated for C₂₅H₃₀N₂O₆: 454.5155).
  • ¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, 2H, Fmoc aromatic), 5.32 (s, 1H, NH), 4.21 (m, 1H, α-CH), 1.43 (s, 9H, Boc tert-butyl).

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms a single peak at 12.7 minutes, correlating with >99% purity.

Comparative Analysis of Methodologies

Solution-Phase vs. Solid-Phase Synthesis

While solution-phase synthesis permits gram-scale production, solid-phase approaches on Wang resin enable rapid iterative coupling, reducing purification steps by 40%.

Cost-Benefit Evaluation

DCC-mediated coupling remains cost-effective at $0.32/mmol, whereas HBTU increases costs to $1.05/mmol but improves yields by 15%.

Chemical Reactions Analysis

Types of Reactions

(S)-N-Beta-Boc-N-delta-Fmoc-3,5-diaminopentanoic acid undergoes several types of reactions:

    Deprotection Reactions: Removal of the Fmoc group using piperidine and the Boc group using trifluoroacetic acid (TFA).

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the functional groups present.

Common Reagents and Conditions

    Deprotection: Piperidine for Fmoc removal and TFA for Boc removal.

    Coupling: DCC or DIC as coupling reagents.

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

    Deprotected Amino Acid: After removal of protecting groups.

    Peptides: Formed through coupling reactions.

Scientific Research Applications

(S)-N-Beta-Boc-N-delta-Fmoc-3,5-diaminopentanoic acid is widely used in scientific research:

    Chemistry: As a building block in peptide synthesis.

    Biology: In the study of protein-protein interactions and enzyme mechanisms.

    Medicine: For the development of peptide-based drugs and therapeutic agents.

    Industry: In the production of synthetic peptides for research and pharmaceutical applications.

Mechanism of Action

The compound exerts its effects primarily through its role in peptide synthesis. The Fmoc and Boc groups protect the amino and carboxyl groups, respectively, preventing unwanted side reactions. During peptide synthesis, these protecting groups are selectively removed to allow the formation of peptide bonds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The table below compares the target compound with six analogous derivatives, highlighting molecular features, protection strategies, and applications:

Compound Name Molecular Formula MW (g/mol) Protecting Groups Backbone Length Deprotection Conditions Applications
(S)-N-Beta-Boc-N-delta-Fmoc-3,5-diaminopentanoic acid C25H30N2O6 454.52 Boc (β), Fmoc (δ) 5 carbons TFA (Boc), Piperidine (Fmoc) Orthogonal SPPS, branched peptides
(S)-N-Beta-Fmoc-N-delta-Boc-3,5-diaminopentanoic acid C25H30N2O6 454.52 Fmoc (β), Boc (δ) 5 carbons Piperidine (Fmoc), TFA (Boc) Reverse deprotection order in SPPS
(S)-N-Beta-Cbz-N-delta-Boc-3,5-diaminopentanoic acid C18H26N2O6 366.41 Cbz (β), Boc (δ) 5 carbons H2/Pd (Cbz), TFA (Boc) Hydrogenolysis-compatible synthesis
Fmoc-L-Dab(Alloc)-OH C22H22N2O6 410.43 Fmoc (α), Alloc (γ) 4 carbons Piperidine (Fmoc), Pd(0)/scavenger (Alloc) Orthogonal protection in shorter chains
Fmoc-L-Dap(Aloc)-OH C22H22N2O6 410.43 Fmoc (α), Alloc (β) 3 carbons Piperidine (Fmoc), Pd(0)/scavenger (Alloc) Cyclic peptide scaffolds
Fmoc-Dbu(Boc)-OH C24H28N2O6 440.49 Fmoc (β), Boc (δ) 5 carbons Piperidine (Fmoc), TFA (Boc) Custom peptide modifications

Detailed Analysis of Key Comparisons

a. Protecting Group Chemistry
  • Boc vs. Fmoc Positioning: Swapping Boc and Fmoc groups alters deprotection sequences. For example, the target compound requires acidic conditions (TFA) to remove Boc first, followed by basic conditions (piperidine) for Fmoc. In contrast, (S)-N-Beta-Fmoc-N-delta-Boc-3,5-diaminopentanoic acid necessitates Fmoc removal first, enabling distinct synthetic pathways .
  • Cbz vs. Fmoc: The Cbz group in (S)-N-Beta-Cbz-N-delta-Boc-3,5-diaminopentanoic acid requires hydrogenolysis, limiting its use in hydrogen-sensitive contexts. Fmoc, being base-labile, is preferred in solid-phase synthesis .
b. Backbone Length and Conformational Effects
  • Pentanoic Acid (5 carbons): The target compound’s longer backbone provides spacing between amino groups, ideal for mimicking natural peptide spacers or constructing branched architectures.
  • Shorter Chains (Dab, Dap) : Fmoc-L-Dab(Alloc)-OH (4 carbons) and Fmoc-L-Dap(Aloc)-OH (3 carbons) are used in constrained peptides or macrocycles, where shorter backbones enforce specific conformations .
c. Stereochemical Considerations

The S-configuration in the target compound ensures compatibility with natural L-amino acids. In contrast, R-isomers (e.g., (R)-N-Beta-Boc-N-delta-Fmoc-3,5-diaminopentanoic acid) are employed to study stereochemical effects on bioactivity .

Biological Activity

(S)-N-Beta-Boc-N-delta-Fmoc-3,5-diaminopentanoic acid is a synthetic amino acid derivative that has garnered attention for its potential applications in peptide synthesis and bioconjugation. This compound's unique structural features, including its protecting groups—tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc)—contribute to its biological activity and reactivity.

  • Molecular Formula : C25H30N2O6
  • Molecular Weight : 454.52 g/mol
  • Chirality : The "S" configuration plays a crucial role in its biological interactions.

Synthesis and Applications

The synthesis of this compound typically involves standard Fmoc chemistry used in solid-phase peptide synthesis (SPPS). Its applications include:

  • Peptide Synthesis : Used as a building block for constructing peptides with specific biological functions.
  • Bioconjugation : Facilitates the attachment of biomolecules, enhancing the delivery and efficacy of therapeutic agents.

Biological Activity

The biological activity of this compound is primarily linked to its role in peptide synthesis and potential pharmacological properties. Research indicates that derivatives of similar structure often exhibit significant biological activities, including:

  • Antimicrobial Activity : Compounds with amino acid structures can interact with bacterial membranes, leading to antimicrobial effects.
  • Neuroprotective Properties : Some derivatives have shown promise in neuroprotection, potentially through modulation of neurotransmitter systems.
  • Anticancer Activity : Certain peptides synthesized from this compound have been evaluated for their ability to inhibit cancer cell proliferation.

Case Studies and Research Findings

  • Neoglycopeptide Synthesis :
    • A study demonstrated the successful incorporation of this compound into neoglycopeptides, which mimic natural glycopeptides and exhibit enhanced biological activity due to their structural similarity to naturally occurring compounds .
  • Peptide Derivatives as Therapeutics :
    • Research on peptide derivatives derived from this compound has indicated potential for use in drug delivery systems, particularly for crossing the blood-brain barrier (BBB) and targeting specific tissues .
  • Functional Assays :
    • In functional assays, peptides synthesized using this amino acid have shown promising results in modulating receptor activity, suggesting potential applications in developing new therapeutic agents .

Comparative Analysis

A comparative analysis of similar compounds highlights the unique features and potential advantages of using this compound:

Compound NameStructure CharacteristicsUnique Features
N-Boc-3,5-Diaminopentanoic AcidContains only one protecting group (Boc)Simpler structure; less sterically hindered
Fmoc-LysineContains an amine group protected by FmocCommonly used in peptide synthesis; versatile
N-Beta-Fmoc-LysineSimilar protecting groups as aboveUsed in similar applications but lacks delta Boc

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (S)-N-Beta-Boc-N-delta-Fmoc-3,5-diaminopentanoic acid for peptide chain assembly?

  • Methodology : The compound’s synthesis involves sequential protection of the β- and δ-amino groups using Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) groups. Key steps include:

  • Selective Deprotection : Use TFA (trifluoroacetic acid) for Boc removal under mild acidic conditions, preserving the Fmoc group .

  • Coupling Reactions : Activate the carboxylic acid with EDC/NHS (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/N-hydroxysuccinimide) to form stable intermediates for peptide bond formation .

  • Purification : Employ reverse-phase HPLC with C18 columns and a gradient of acetonitrile/water (0.1% TFA) to isolate the product (purity >95%) .

    • Critical Parameters :
ParameterOptimal Range
Reaction pH7.0–8.5 (for coupling)
Temperature0–4°C (Boc deprotection)
SolventDMF (for Fmoc stability)

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

  • Primary Methods :

  • NMR Spectroscopy : 1H and 13C NMR to verify stereochemistry (e.g., δ 1.4 ppm for Boc tert-butyl protons; δ 7.3–7.8 ppm for Fmoc aromatic protons) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (theoretical [M+H]+ for C25H30N2O6: 455.21; observed deviations <2 ppm) .
  • HPLC Purity Analysis : Use a 220 nm UV wavelength for Fmoc group detection .

Q. How should researchers handle the stability of Boc and Fmoc groups during storage?

  • Storage Conditions :

  • Temperature : Store at –20°C in anhydrous DMF or DCM to prevent hydrolysis .
  • Light Sensitivity : Protect Fmoc-containing compounds from UV light to avoid photolytic cleavage .
    • Stability Data :
ConditionDegradation Rate (Fmoc)
pH 9.050% loss in 24 hours
pH 7.4<5% loss in 7 days

Advanced Research Questions

Q. What strategies resolve stereochemical inversion during solid-phase peptide synthesis (SPPS) using this compound?

  • Mechanistic Insight : Inversion may occur during Fmoc deprotection (20% piperidine in DMF) due to base-induced racemization. Mitigation includes:

  • Low-Temperature Deprotection : Use 0°C to slow racemization kinetics .
  • Additives : Add HOBt (hydroxybenzotriazole) to stabilize the activated intermediate .
    • Validation : Circular dichroism (CD) spectroscopy to monitor α-helix formation in synthesized peptides .

Q. How can researchers reconcile contradictory data on the compound’s reactivity in nitration studies?

  • Case Study : Discrepancies in nitric oxide (NO) inhibition assays (e.g., IC50 values ranging from 10–100 μM) may arise from:

  • Buffer Composition : Phosphate vs. Tris buffers alter protonation states of amino groups .
  • Redox Interference : Contaminating metal ions (e.g., Fe²⁺) in reagents can skew results .
    • Resolution Protocol :

Standardize buffer conditions (e.g., 50 mM Tris-HCl, pH 7.4).

Pre-treat solutions with Chelex resin to remove metal ions .

Q. What computational models predict the compound’s reactivity in enzyme-binding studies?

  • Modeling Workflow :

  • Docking Simulations : Use AutoDock Vina to predict binding affinity to nitric oxide synthase (e.g., ΔG = –8.2 kcal/mol) .
  • DFT Calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to identify reactive sites .
    • Validation : Compare computational results with SPR (surface plasmon resonance) binding assays (R² > 0.85) .

Methodological Challenges and Solutions

Q. How to troubleshoot low coupling efficiency in automated SPPS with this compound?

  • Root Causes :

  • Steric Hindrance : The bulky Fmoc group at δ-position reduces nucleophilic attack.
  • Incomplete Activation : Suboptimal EDC/NHS ratios (e.g., <2:1).
    • Solutions :
  • Double Coupling : Repeat activation with fresh reagents.
  • Microwave-Assisted Synthesis : Apply 50 W for 5 minutes to enhance reaction kinetics .

Q. What in vitro assays validate the compound’s role in nitric oxide modulation?

  • Recommended Assays :

  • Griess Assay : Quantify nitrite levels (limit of detection: 0.5 μM) .
  • cGMP ELISA : Measure cyclic GMP accumulation in smooth muscle cells (EC50 ≈ 15 μM) .
    • Positive Control : Use L-NOARG (N5-nitroamidino-L-2,5-diaminopentanoic acid) for comparative inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.